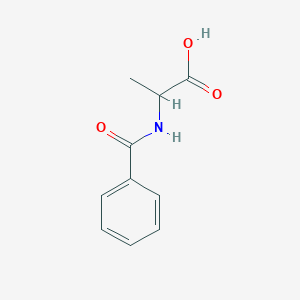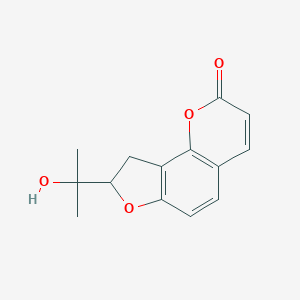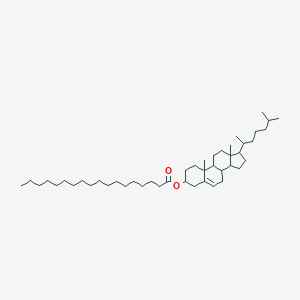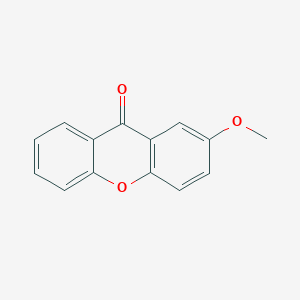![molecular formula C8H12S B075868 9-Thiabicyclo[6.1.0]non-4-ene CAS No. 13785-73-4](/img/structure/B75868.png)
9-Thiabicyclo[6.1.0]non-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Thiabicyclo[610]non-4-ene is an organic compound with the molecular formula C₈H₁₄S It is a derivative of cyclooctene, where an episulfide group is introduced at the 5,6-position of the cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
9-Thiabicyclo[6.1.0]non-4-ene can be synthesized through the reaction of cyclooctene with sulfur or sulfur-containing reagents. One common method involves the use of sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂) as the sulfur source. The reaction typically occurs under mild conditions, often at room temperature, and can be catalyzed by various transition metal catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of cyclooctene, 5,6-episulfide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:
Substitution: The episulfide group can be substituted with nucleophiles such as amines or alcohols to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclooctene, hydrogen sulfide (H₂S).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Thiabicyclo[6.1.0]non-4-ene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of cyclooctene, 5,6-episulfide involves its ability to undergo ring-opening reactions, which can be catalyzed by various transition metal catalysts. The episulfide group is highly reactive and can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and polymerization reactions .
Comparison with Similar Compounds
9-Thiabicyclo[6.1.0]non-4-ene can be compared with other similar compounds, such as:
Cyclooctene: The parent compound, which lacks the episulfide group and has different reactivity and applications.
Cyclooctene oxide: An oxygen-containing analog that undergoes similar ring-opening reactions but with different reactivity and selectivity.
Cyclooctene derivatives: Various substituted cyclooctenes with functional groups such as hydroxyl, acetoxy, and carbonyl groups.
This compound is unique due to the presence of the episulfide group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
13785-73-4 |
|---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
9-thiabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2 |
InChI Key |
FWVKDFMTBJUULG-UHFFFAOYSA-N |
SMILES |
C1CC2C(S2)CCC=C1 |
Canonical SMILES |
C1CC2C(S2)CCC=C1 |
Synonyms |
Cyclooctene, 5,6-episulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



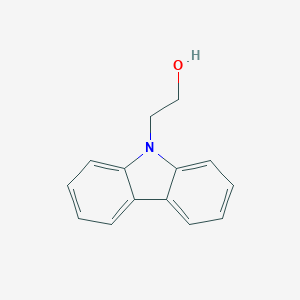

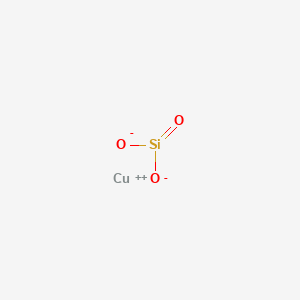
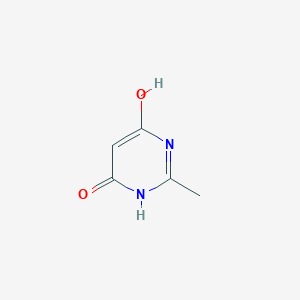
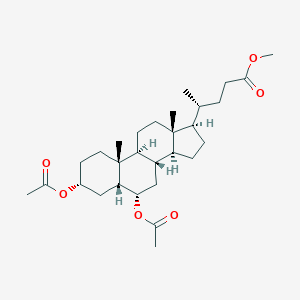
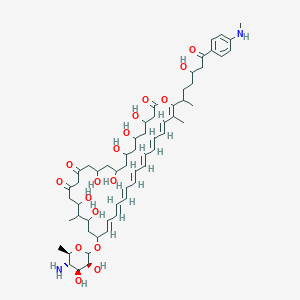
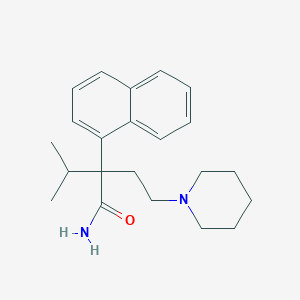
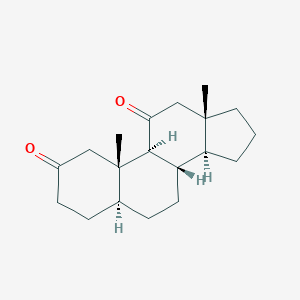
![8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-9-yl (2E)-2-methylbut-2-enoate](/img/structure/B75805.png)
